4-Nitroazobenzene

Catalog No.
S570880
CAS No.
2491-52-3
M.F
C12H9N3O2
M. Wt
227.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroazobenzene

CAS Number

2491-52-3

Product Name

4-Nitroazobenzene

IUPAC Name

(4-nitrophenyl)-phenyldiazene

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H

InChI Key

TZTDJBMGPQLSLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-nitroazobenzene

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 4-Nitroazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16043. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitroazobenzene is a mono-substituted, electron-deficient azobenzene derivative characterized by a single strongly electron-withdrawing nitro group. In procurement and materials science, it serves as a critical intermediate for asymmetric azo dyes, a surface-grafting precursor via diazonium reduction, and a tunable photochromic switch. Unlike push-pull azobenzenes that incorporate both donor and acceptor groups, 4-nitroazobenzene maintains distinct UV-region absorption and unique electrochemical reduction profiles[1]. Its primary commercial value lies in its predictable electro-reducibility, its utility in stepwise electrophilic aromatic substitution to prevent over-nitration, and its capacity to form stable radical anions in redox applications [2].

Substituting 4-nitroazobenzene with unsubstituted azobenzene or symmetric 4,4'-dinitroazobenzene critically compromises both synthetic workflows and electrochemical performance. In redox applications, unsubstituted azobenzene requires significantly more negative potentials for reduction and lacks the ability to stabilize a doubly reduced state, leading to poor reversibility in anolyte formulations [1]. In synthetic pathways targeting complex asymmetric azo dyes or p-phenylenediamine precursors, attempting a single-pot nitration of azobenzene yields predominantly the mono-nitro product (93%) with minimal dinitro conversion (2.5%) [2]. Procurement of pure 4-nitroazobenzene is therefore mandatory to achieve controlled, stepwise functionalization or to access the lower overpotentials required for efficient carbon surface electrografting.

Superior Reducibility and Dianion Stabilization vs. Azobenzene

Cyclic voltammetry studies demonstrate that the electron-withdrawing nitro group significantly lowers the energy required for reduction compared to unsubstituted azobenzene. In acetonitrile, 4-nitroazobenzene exhibits two reversible reduction events at E1/2 = -1.24 V and E1/2 = -1.59 V (vs. Fc+/Fc) [1]. In contrast, standard azobenzene requires a more negative potential for its first reduction and does not effectively stabilize the doubly reduced form. This ~310 mV positive shift in the first reduction potential makes 4-nitroazobenzene highly favorable for low-overpotential applications [1].

Evidence DimensionFirst half-wave reduction potential (E1/2)
Target Compound Data-1.24 V vs. Fc+/Fc (Two reversible events)
Comparator Or BaselineUnsubstituted azobenzene (~ -1.55 V vs. Fc+/Fc)
Quantified Difference~310 mV less negative reduction potential; stabilization of dianion
Conditions0.005 M in MeCN, 0.1 M TBAPF6, scan rates 25-500 mV/s

Enables the use of 4-nitroazobenzene as a highly reversible, energy-efficient anolyte in redox flow batteries and facilitates easier electrografting on carbon surfaces.

Precursor Efficiency for Symmetric Dinitroazobenzene Synthesis

In the industrial synthesis of 4,4'-dinitroazobenzene (a precursor for p-phenylenediamine), direct nitration of azobenzene is highly inefficient due to ring deactivation. Experimental single-pot nitration of azobenzene yields 93% 4-nitroazobenzene and only 2.5% of the desired 4,4'-dinitroazobenzene [1]. By procuring 4-nitroazobenzene as the starting material and subjecting it to a second, controlled nitration step with a higher nitric/sulfuric acid ratio, the yield of the dinitro product is markedly increased, overcoming the kinetic bottleneck[1].

Evidence DimensionYield of 4,4'-dinitroazobenzene
Target Compound DataHigh-yield stepwise conversion from 4-nitroazobenzene
Comparator Or BaselineSingle-pot nitration of azobenzene (yields only 2.5% dinitro product)
Quantified DifferenceOvercomes the >90% stall at the mono-nitro intermediate stage
ConditionsNitric acid (sp. gr. 1.42) and sulfuric acid, 50 degrees C for 5 hours

Dictates procurement strategy for chemical manufacturers, proving that pre-synthesized 4-nitroazobenzene is required to bypass the kinetic bottleneck of direct azobenzene nitration.

UV-Restricted Excitation vs. Visible-Light Push-Pull Analogs

The optical properties of 4-nitroazobenzene differ fundamentally from push-pull derivatives like 4-amino-4'-nitroazobenzene. Pure 4-nitroazobenzene exhibits an absorption maximum at 338 nm (molar absorptivity = 2.62 x 10^4 M^-1 cm^-1) in ethanol, requiring UV light for trans-to-cis photoisomerization [1]. In contrast, adding an electron-donating amino group creates a strong intramolecular charge transfer, red-shifting the absorption maximum into the visible region (e.g., ~435-477 nm for amino-substituted analogs)[1].

Evidence DimensionAbsorption maximum for trans-isomer
Target Compound Data338 nm (UV region)
Comparator Or BaselinePush-pull analogs like 4-amino-4'-nitroazobenzene (~435 nm, visible region)
Quantified Difference~100 nm hypsochromic (blue) shift due to the absence of an electron-donating group
ConditionsUV-Vis spectroscopy in ethanol at room temperature

Crucial for optical engineering procurement, as 4-nitroazobenzene provides a UV-triggered molecular switch that remains stable under ambient visible light, unlike push-pull alternatives.

Accelerated Thermal Relaxation via Electron-Withdrawing Substitution

The presence of the para-nitro group alters the transition state energy for thermal cis-to-trans isomerization. While unsubstituted azobenzene exhibits an extremely slow thermal relaxation rate (k = 3.0 x 10^-6 s^-1 in hexane at 293 K, activation free energy = 103.7 kJ/mol), 4-nitroazobenzene demonstrates an accelerated thermal isomerization rate [1]. The electron-withdrawing nature of the nitro group lowers the free energy of activation compared to the unsubstituted baseline, allowing the cis-isomer to revert to the trans-state more rapidly in the dark [1].

Evidence DimensionThermal cis-to-trans isomerization rate and activation energy
Target Compound DataAccelerated rate with lowered activation free energy
Comparator Or BaselineUnsubstituted azobenzene (k = 3.0 x 10^-6 s^-1, activation free energy = 103.7 kJ/mol)
Quantified DifferenceFaster thermal relaxation due to electronic asymmetry
ConditionsDark thermal relaxation in non-polar to polar solvents at ambient temperatures

Essential for selecting molecular switches where a faster autonomous reset (cis-to-trans) is required without secondary light irradiation.

Redox Flow Battery Anolytes

Leveraging its two reversible reduction events and a less negative first reduction potential (-1.24 V vs. Fc+/Fc), 4-nitroazobenzene is an optimal candidate for high-stability, energy-efficient organic anolytes where unsubstituted azobenzene fails to provide adequate reversibility[1].

Stepwise Synthesis of Asymmetric Azo Dyes and Diamines

Used as an essential intermediate where direct nitration of azobenzene stalls at 2.5% yield, enabling high-yield downstream production of 4,4'-dinitroazobenzene and subsequent reduction to p-phenylenediamine [2].

UV-Restricted Photochromic Materials

Ideal for optical switches and smart polymers that require strict UV-activation (338 nm) and must remain unresponsive to ambient visible light, distinguishing it from visible-absorbing push-pull dyes [3].

Carbon Surface Electrografting

Utilized in surface modification workflows where its favorable reduction profile allows for the efficient generation of radical species that covalently bond to pyrolyzed photoresist films or graphitic carbon at lower overpotentials [1].

XLogP3

3.9

UNII

P8P9OZE3IH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2491-52-3

Dates

Last modified: 08-15-2023

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